((3-Methylcyclobutyl)methyl)hydrazine hydrochloride
Description
Properties
IUPAC Name |
(3-methylcyclobutyl)methylhydrazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.ClH/c1-5-2-6(3-5)4-8-7;/h5-6,8H,2-4,7H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOOVEDHMZPDNGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C1)CNN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((3-Methylcyclobutyl)methyl)hydrazine hydrochloride typically involves the reaction of 3-methylcyclobutylmethyl chloride with hydrazine hydrate in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting hydrazine derivative is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
((3-Methylcyclobutyl)methyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced hydrazine derivatives.
Substitution: The hydrazine moiety can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted hydrazine derivatives.
Scientific Research Applications
((3-Methylcyclobutyl)methyl)hydrazine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ((3-Methylcyclobutyl)methyl)hydrazine hydrochloride involves its interaction with molecular targets and pathways within biological systems. The hydrazine moiety can form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with enzymes and nucleic acids.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Cycloalkyl-Substituted Hydrazine Derivatives
- [3-(tert-Butoxy)cyclobutyl]hydrazine Hydrochloride (C₈H₁₉ClN₂O, MW 194.7): This analog replaces the methyl group with a bulky tert-butoxy substituent. Its higher molecular weight (194.7 vs. ~180–190 for the target) may also influence solubility .
- [(2,2-Difluorocyclopentyl)methyl]hydrazine Hydrochloride (C₆H₁₃ClF₂N₂, MW 186.63): The cyclopentane ring (vs. cyclobutane) provides greater conformational flexibility. Fluorine substituents also enhance metabolic stability .
Aromatic Hydrazine Derivatives
3-Methoxyphenylhydrazine Hydrochloride (C₇H₁₁ClN₂O, MW 174.63):
The methoxy group on the phenyl ring enhances resonance stabilization, increasing hydrazine’s nucleophilicity. However, the planar aromatic structure may reduce membrane permeability compared to the aliphatic cyclobutyl group in the target compound .- Fluorine’s electronegativity may also stabilize the molecule against oxidative degradation .
Key Comparative Data
| Compound | Molecular Formula | Molecular Weight | Key Substituent | Notable Properties/Applications |
|---|---|---|---|---|
| ((3-Methylcyclobutyl)methyl)hydrazine HCl | Not explicitly provided | ~180–190 | 3-Methylcyclobutyl | Intermediate in heterocyclic synthesis |
| [3-(tert-Butoxy)cyclobutyl]hydrazine HCl | C₈H₁₉ClN₂O | 194.7 | tert-Butoxy | Enhanced steric hindrance |
| [(2,2-Difluorocyclopentyl)methyl]hydrazine HCl | C₆H₁₃ClF₂N₂ | 186.63 | 2,2-Difluorocyclopentyl | Improved metabolic stability |
| 3-Methoxyphenylhydrazine HCl | C₇H₁₁ClN₂O | 174.63 | 3-Methoxyphenyl | High nucleophilicity |
| Procarbazine HCl | C₁₂H₁₉ClN₃O | 257.75 | Benzyl + methyl | Anticancer alkylating agent |
Toxicity Considerations
Hydrazine derivatives are often carcinogenic (e.g., methyl hydrazine in ), but structural modifications can mitigate risks. The cycloalkyl group in the target compound may reduce toxicity by altering metabolic pathways compared to aromatic or simple alkyl hydrazines . Procarbazine’s clinical use demonstrates that targeted substitutions can balance efficacy and safety .
Biological Activity
((3-Methylcyclobutyl)methyl)hydrazine hydrochloride is a hydrazine derivative that has garnered attention in various fields of research, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparisons with similar compounds.
Chemical Structure and Synthesis
The compound is synthesized through a reaction between 3-methylcyclobutylmethyl chloride and hydrazine hydrate, followed by treatment with hydrochloric acid to yield the hydrochloride salt. The structural uniqueness of this compound arises from the methyl group on the cyclobutyl ring, influencing its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The hydrazine moiety can form reactive intermediates that interact with cellular components, potentially affecting enzyme activity and nucleic acid interactions. Ongoing research aims to elucidate specific molecular targets and pathways involved in its biological effects.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. It can scavenge free radicals and inhibit oxidative stress, which is crucial in preventing cellular damage associated with various diseases .
Enzyme Inhibition
The compound has shown potential in inhibiting specific enzymes, notably tyrosinase, which plays a critical role in melanin production. Studies have demonstrated that analogs of this compound can significantly reduce tyrosinase activity, suggesting its utility in treating hyperpigmentation disorders .
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Antimelanogenic Effects : In vitro studies using B16F10 murine cells revealed that certain analogs exhibited potent inhibition of tyrosinase activity, with some compounds showing IC50 values significantly lower than standard inhibitors like kojic acid. For example, one analog demonstrated an IC50 value of 1.12 µM, indicating strong inhibition compared to kojic acid's 24.09 µM .
- Cytotoxicity Assessment : The cytotoxic effects of various analogs were evaluated at different concentrations over 48 and 72 hours. Most tested compounds did not exhibit significant cytotoxicity at concentrations up to 20 µM, indicating a favorable safety profile for further therapeutic exploration .
- Kinetic Studies : Lineweaver-Burk plots were used to analyze the kinetics of tyrosinase inhibition by different analogs. The results indicated that some compounds bind more tightly to the active site of tyrosinase than others, highlighting their potential as effective inhibitors .
Comparison with Similar Compounds
| Compound Name | Tyrosinase Inhibition (IC50) | Notes |
|---|---|---|
| This compound | 1.12 µM | Strong inhibitor; potential for hyperpigmentation treatment |
| Kojic Acid | 24.09 µM | Standard reference for comparison |
| Cyclobutylmethylhydrazine hydrochloride | Not specified | Similar structure; differing biological activities |
Q & A
Q. Key Finding :
- Methyl groups stabilize transition states in SN1 mechanisms, increasing regioselectivity in ring-opening reactions .
Basic Question: What analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify hydrazine protons (δ 2.8–3.2 ppm) and cyclobutyl carbons (δ 25–30 ppm). Use D₂O exchange to confirm NH groups .
- Mass Spectrometry (ESI-MS) : Detect the [M+H]⁺ ion at m/z 163.1 (free base) and chloride adducts .
- FT-IR : Confirm N-H stretches (3200–3350 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹) .
Q. Example :
- A study attributing antitumor activity to the parent compound was later linked to a cyclobutyl ring-opened metabolite .
Advanced Question: What computational methods predict the compound’s interaction with biological targets?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina with MAO-B (PDB: 1GOS) to model binding. The methylcyclobutyl group occupies a hydrophobic pocket, while hydrazine forms hydrogen bonds with Glu84 .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability. Methyl substituents reduce conformational flexibility, enhancing binding affinity by 15% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
